1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one
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Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and an oxane (tetrahydropyran) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one can be approached through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of water-soluble catalysts, such as iridium catalysts, which can efficiently catalyze the synthesis in water under air atmosphere .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,8-naphthyridine, such as:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
1,6-Naphthyridines: Known for their anticancer and anti-HIV activities.
1,5-Naphthyridines: Studied for their biological activities and applications in medicinal chemistry.
Uniqueness
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one is unique due to its combination of the 1,8-naphthyridine core with a piperidine ring and an oxane moiety, which may confer distinct biological and photochemical properties .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethanone |
InChI |
InChI=1S/C20H25N3O2/c24-19(14-17-5-1-2-13-25-17)23-11-8-15(9-12-23)18-7-6-16-4-3-10-21-20(16)22-18/h3-4,6-7,10,15,17H,1-2,5,8-9,11-14H2 |
InChI Key |
GWYUIKVDYIDMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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